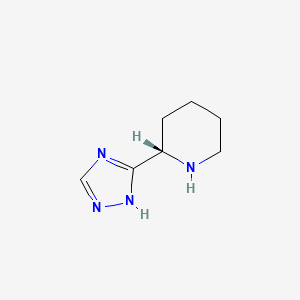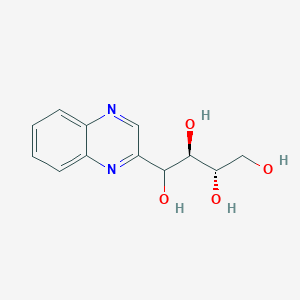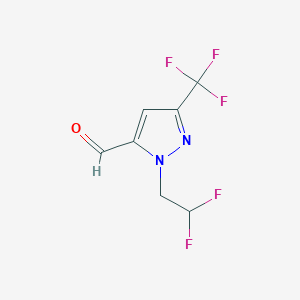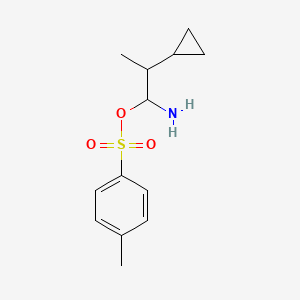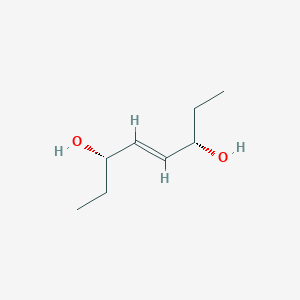
(3S,4E,6S)-oct-4-ene-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4E,6S)-oct-4-ene-3,6-diol is an organic compound characterized by its specific stereochemistry and functional groups. This compound features a double bond between the fourth and fifth carbon atoms and hydroxyl groups attached to the third and sixth carbon atoms. The stereochemistry is defined by the (3S,4E,6S) configuration, indicating the spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4E,6S)-oct-4-ene-3,6-diol can be achieved through several methods. One common approach involves the stereoselective reduction of a precursor compound, such as an α,β-unsaturated ketone. This reduction can be carried out using chiral catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,4E,6S)-oct-4-ene-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of (3S,4S,6S)-octane-3,6-diol.
Substitution: Formation of halogenated derivatives or ethers.
Scientific Research Applications
(3S,4E,6S)-oct-4-ene-3,6-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4E,6S)-oct-4-ene-3,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and double bond play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,4E,6S)-6-ethyl-3-methylnon-4-en-1-yne
- (3S,4E,6S)-3-ethyl-3,6,8-trimethylnon-4-en-1-yne
Uniqueness
(3S,4E,6S)-oct-4-ene-3,6-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(E,3S,6S)-oct-4-ene-3,6-diol |
InChI |
InChI=1S/C8H16O2/c1-3-7(9)5-6-8(10)4-2/h5-10H,3-4H2,1-2H3/b6-5+/t7-,8-/m0/s1 |
InChI Key |
UKRCOLFEYJZGNV-JBGJSGBSSA-N |
Isomeric SMILES |
CC[C@@H](/C=C/[C@H](CC)O)O |
Canonical SMILES |
CCC(C=CC(CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


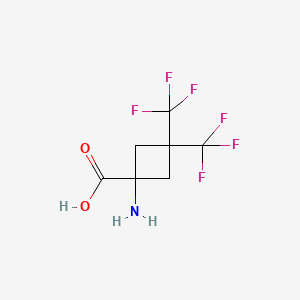
![1-Phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B11751333.png)
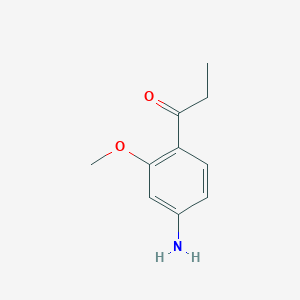
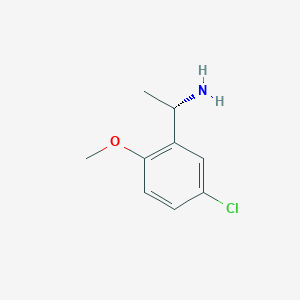
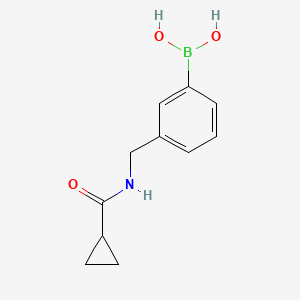
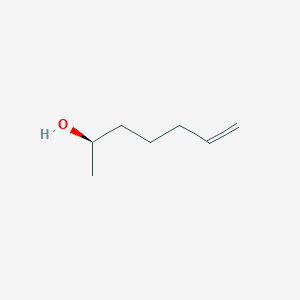
![2-[3-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11751349.png)
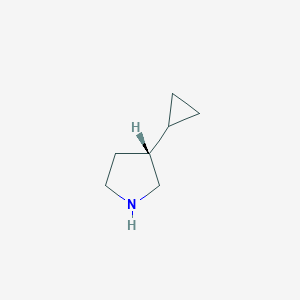
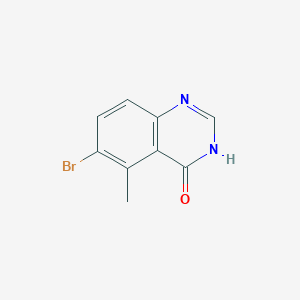
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751366.png)
